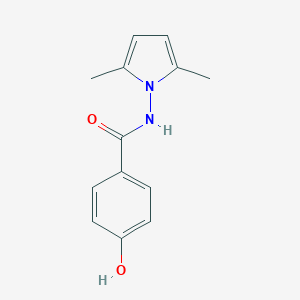

N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide” is a chemical compound that has been studied for its potential applications in the biological and medical sciences . It is part of a series of compounds that have been prepared and evaluated for antibacterial activity .

Synthesis Analysis

The compounds of “this compound” were prepared via the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N-dimethyl formamide .Wissenschaftliche Forschungsanwendungen

Oxidative Dealkylation Mechanisms

Research on the oxidative dealkylation of tertiary amides, such as N-(But-3-enyl)-N-methylbenzamide, reveals insights into enzymatic processes that could be relevant for understanding the metabolic fate and chemical transformations of similar compounds, including N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide, within biological systems (Iley & Tolando, 2000).

Anticancer Potentials

Compounds with a pyrrolidinyl moiety have been investigated for their cytotoxicity against various cancer cell lines, suggesting that structurally related compounds could also exhibit potential anticancer activities. For instance, 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones showed significant cytotoxic effects, hinting at the promising therapeutic applications of compounds like this compound in cancer research (Hour et al., 2007).

Molecular Complex Formation

The formation of molecular complexes with antibacterial agents, as demonstrated by nitrofurantoin with various bases and 4-aminobenzamide, underscores the potential of this compound in forming complexes that could be explored for enhanced pharmaceutical formulations or as a method for drug delivery (Vangala et al., 2013).

Metal-Catalyzed Reactions

The suitability of certain compounds for metal-catalyzed C–H bond functionalization reactions due to their structural motifs highlights a potential application area for this compound in synthetic chemistry, facilitating the development of novel compounds through targeted modifications (Al Mamari & Al Lawati, 2019).

Neuroleptic Agents

Investigations into the effects of certain benzamide derivatives on the behavior of rats in avoidance response studies provide a foundation for exploring this compound in neurological research, potentially leading to the development of new neuroleptic agents (Kuribara & Tadokoro, 2004).

Wirkmechanismus

Target of Action

It has been found to increase monoclonal antibody production in chinese hamster ovary cells .

Mode of Action

The compound interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Biochemical Pathways

It is known to suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Pharmacokinetics

Its impact on bioavailability can be inferred from its ability to increase cell-specific glucose uptake rate .

Result of Action

The molecular and cellular effects of N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide’s action include suppression of cell growth, increased cell-specific glucose uptake rate, increased amount of intracellular adenosine triphosphate, and suppression of the galactosylation on a monoclonal antibody .

Action Environment

It is known that the compound’s efficacy in increasing monoclonal antibody production has been demonstrated in the specific environment of chinese hamster ovary cell cultures .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2,5-dimethylpyrrol-1-yl)-4-hydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-3-4-10(2)15(9)14-13(17)11-5-7-12(16)8-6-11/h3-8,16H,1-2H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIABCNIUVFWHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1NC(=O)C2=CC=C(C=C2)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358444 |

Source

|

| Record name | N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37034-69-8 |

Source

|

| Record name | N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dioxa-8-azaspiro[4.6]undecane](/img/structure/B186788.png)

![3-Phenylimidazo[1,5-a]pyridine](/img/structure/B186794.png)

![methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate](/img/structure/B186797.png)

![2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B186801.png)